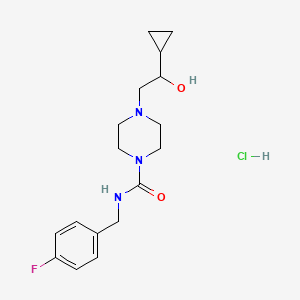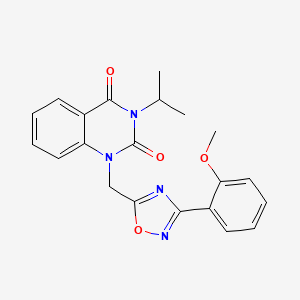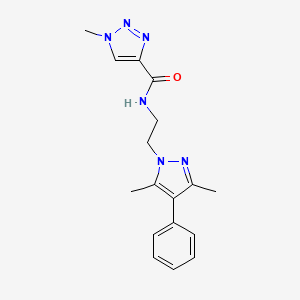![molecular formula C26H27N3S B2446637 4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine CAS No. 690962-25-5](/img/structure/B2446637.png)
4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine, also known as BPTP, is a potent and selective inhibitor of the dopamine transporter (DAT). It has been studied extensively for its potential use as a therapeutic agent for various psychiatric and neurological disorders, including attention deficit hyperactivity disorder (ADHD), depression, and substance abuse.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Thieno[2,3-d]pyrimidine derivatives have been extensively studied for their wide applications as bioactive compounds with multiple biological activities. The synthesis of new thieno[2,3-d]pyrimidine derivatives has shown remarkable activity toward fungi, bacteria, and inflammation, indicating their potential as antimicrobial and anti-inflammatory agents. These compounds have been prepared through various synthetic routes, including chloroacylation and reaction with triphenylphosphine, leading to a number of bioactive compounds with promising antimicrobial activity against both Gram-positive and Gram-negative bacteria and the Candida albicans fungal strain (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Antimicrobial and Antifungal Effects
Another significant area of research is the development of thienopyrimidine derivatives as potent antitumor and antibacterial agents. Synthesis efforts have led to compounds that showed higher activity against liver, colon, and lung cancer cell lines than standard drugs, as well as high activity against both Gram-positive and Gram-negative bacteria. This indicates the potential of these compounds in cancer therapy and as antibacterial agents (Hafez, Alsalamah, & El-Gazzar, 2017).
Application in Alzheimer's Disease Treatment
Research into multifunctional agents for the potential treatment of Alzheimer's disease has highlighted the utility of 2-benzylpiperidin-N-benzylpyrimidin-4-amines. These compounds have been screened for anti-cholinesterase, anti-Aβ-aggregation, and anti-β-secretase activities. One compound, in particular, demonstrated a promising profile as a multifunctional candidate for treating Alzheimer's disease, showcasing the therapeutic versatility of thieno[2,3-d]pyrimidine derivatives in addressing neurodegenerative disorders (Mohamed, Yeung, Vasefi, Beazely, & Rao, 2012).
EGFR Inhibitors for Cancer Treatment
Extended studies on thieno[2,3-d]pyrimidine-based EGFR inhibitors have evaluated their potential as cancer treatments. Through an extensive structure-activity relationship (SAR) study, new compounds have been identified as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), a key target in cancer therapy. This research underscores the significant role thieno[2,3-d]pyrimidine derivatives can play in developing new cancer treatments (Bugge, Buene, Jurisch-Yaksi, Moen, Skjønsfjell, Sundby, & Hoff, 2016).
Eigenschaften
IUPAC Name |
4-(4-benzylpiperidin-1-yl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3S/c1-18-8-9-22(14-19(18)2)23-16-30-26-24(23)25(27-17-28-26)29-12-10-21(11-13-29)15-20-6-4-3-5-7-20/h3-9,14,16-17,21H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXMHOMTGNXLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=NC=NC(=C23)N4CCC(CC4)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2446554.png)



![Methyl 4-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B2446561.png)
![4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2446562.png)
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2446565.png)
![2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]sulfanyl-7-methyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2446566.png)

![N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2446568.png)
![3-ethyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2446569.png)
![2-(((3-Bromoimidazo[1,2-a]pyrimidin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2446573.png)
![1-[(4-Cyclohexylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B2446574.png)
![1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2446575.png)